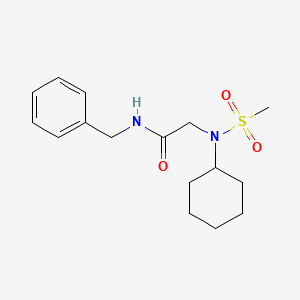

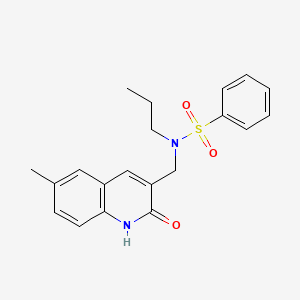

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

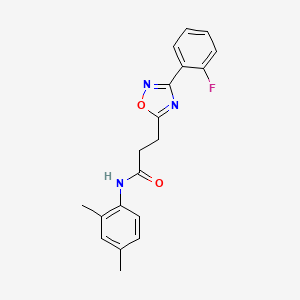

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, also known as PMSF, is a potent serine protease inhibitor commonly used in biochemical and physiological research. PMSF is a synthetic molecule that is highly stable and soluble in water, making it an ideal tool for laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

- Application : Research has shown that CCG-1423 modulates mitochondrial functions. It significantly reduces oxidative phosphorylation in a dose-dependent manner while increasing the glycolytic rate. Additionally, histone 4 at lysine-16 undergoes hyperacetylation upon CCG-1423 treatment. Alterations in the actin cytoskeleton and mitochondria have also been observed .

- Effect on RNA Synthesis : These compounds have a genome-wide effect on transcription, reducing RNA polymerase II elongation and dampening the transcriptional response to heat shock .

- Potential Applications : Beyond the MRTF/SRF pathway, CCG-1423 compounds offer opportunities for use in transcription research .

Mitochondrial Function Modulation

Transcriptional Inhibition

Epithelial-Mesenchymal Transition (EMT) Inhibition

Wirkmechanismus

Target of Action

AKOS001514145, also known as CCG-143520, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are all critical for cancer metastasis .

Mode of Action

CCG-143520 acts as an inhibitor of the RhoA transcriptional signaling pathway . It specifically binds to the Nuclear Localization Signal (NLS) of myocardin-related transcription factor A (MRTF-A/B), preventing the interaction between MRTF-A/B and importin α/β1 . This inhibition results in the blockage of the nuclear import of MRTF-A/B, thereby inhibiting the nuclear accumulation of MRTF-A, which plays a vital role in the Epithelial–Mesenchymal Transition (EMT) process .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-143520 . By inhibiting this pathway, CCG-143520 disrupts the transcriptional responses of the Rho pathway in cancer, potentially leading to the suppression of cancer metastasis .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

The inhibition of the RhoA transcriptional signaling pathway by CCG-143520 leads to the suppression of the nuclear accumulation of MRTF-A . This suppression can potentially inhibit the EMT process, which is closely associated with cancer and tissue fibrosis . Therefore, the molecular and cellular effects of CCG-143520’s action may include the reduction of cancer cell adhesion, migration, invasion, and survival .

Eigenschaften

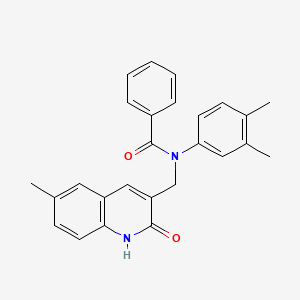

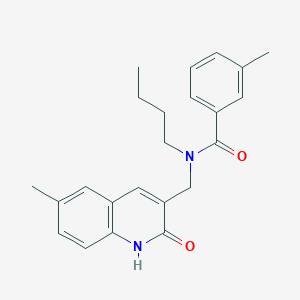

IUPAC Name |

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-3-11-22(26(24,25)18-7-5-4-6-8-18)14-17-13-16-12-15(2)9-10-19(16)21-20(17)23/h4-10,12-13H,3,11,14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGWGIFNTOMWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)